Methyl 3-aminobenzoate

Catalog No.
S704047
CAS No.
4518-10-9
M.F
C8H9NO2
M. Wt
151.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-aminobenzoate

CAS Number

4518-10-9

Product Name

Methyl 3-aminobenzoate

IUPAC Name

methyl 3-aminobenzoate

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

InChI

InChI=1S/C8H9NO2/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5H,9H2,1H3

InChI Key

VZDNXXPBYLGWOS-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=CC=C1)N

Synonyms

(3-(Methoxycarbonyl)phenyl)amine; 3-(Methoxycarbonyl)aniline; 3-Carbomethoxyaniline; Methyl 3-Aminobenzoate; Methyl 3-Aminophenylcarboxylate; Methyl m-Aminobenzoate; m-Aminobenzoic Acid Methyl Ester

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N

Organic Synthesis:

Methyl 3-aminobenzoate serves as a valuable building block in organic synthesis for the preparation of more complex molecules. Its reactive amine and ester functional groups allow it to participate in various reactions, including:

  • Acylation: The amine group can be acylated to form amides, which are important functional groups in many pharmaceuticals and other organic compounds .
  • Alkylation: The amine group can also be alkylated to form secondary or tertiary amines, which have diverse applications in organic chemistry .
  • Esterification: The ester group can be further modified through various esterification reactions to generate new esters with desired properties .

Medicinal Chemistry:

While not currently a widely used drug itself, methyl 3-aminobenzoate has been explored for its potential antimicrobial and anti-inflammatory properties. Studies suggest it may exhibit activity against certain bacterial and fungal strains . Additionally, some research indicates potential anti-inflammatory effects, although further investigation is needed .

Methyl 3-aminobenzoate, also known as methyl m-aminobenzoate or benzoic acid, 3-amino-, methyl ester, is an organic compound with the molecular formula C8H9NO2C_8H_9NO_2 and a molecular weight of approximately 151.16 g/mol. It appears as a beige solid and has a melting point range of 49°C to 53°C. The compound is slightly soluble in water (0.1-1%) but is more soluble in organic solvents . Methyl 3-aminobenzoate is recognized for its role as an intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and dye production .

Typical of esters and amines. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield 3-aminobenzoic acid and methanol.
  • Esterification: It can react with alcohols to form new esters.
  • Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions, particularly with electrophiles.
  • Acylation: The amino group can be acylated to form amides .

Methyl 3-aminobenzoate exhibits various biological activities. It has been studied for its potential as an antimicrobial agent and may possess anti-inflammatory properties. Its derivatives are often evaluated for their effectiveness against different pathogens. Additionally, the compound has been noted for its ability to penetrate biological membranes, suggesting potential applications in drug formulation .

Several methods exist for synthesizing methyl 3-aminobenzoate:

  • Direct Esterification: This involves the reaction of 3-aminobenzoic acid with methanol in the presence of an acid catalyst.
  • Transesterification: A reaction between an existing ester (e.g., methyl benzoate) and ammonia or an amine under appropriate conditions.
  • Reduction of Nitro Compounds: Starting from nitro derivatives of benzoic acids, reduction followed by esterification can yield methyl 3-aminobenzoate .

Methyl 3-aminobenzoate is utilized in various fields:

  • Pharmaceuticals: As a building block in the synthesis of drugs.
  • Agrochemicals: In the formulation of pesticides and herbicides.
  • Dyes: As an intermediate in dye manufacturing processes.
  • Research: In studies related to biological activity and chemical reactivity .

Studies involving methyl 3-aminobenzoate have focused on its interactions with biological systems, particularly its permeability across cell membranes and its potential effects on cellular functions. Research indicates that it may interact with specific receptors or enzymes, influencing metabolic pathways. Its safety profile has also been evaluated, noting potential irritations upon contact with skin or eyes .

Methyl 3-aminobenzoate shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Features
Methyl 4-aminobenzoatePara-substitutedExhibits different biological activity compared to meta-substituted variants.
Methyl 5-amino-2-methylbenzoateOrtho-substitutedHas distinct solubility and reactivity profiles.
Methyl 3-amino-5-methylbenzoateMeta-substitutedSimilar structure but differing functional properties due to additional methyl group.
Methyl benzoateSimple esterLacks amino group; primarily used as a solvent or fragrance agent without biological activity.

Methyl 3-aminobenzoate stands out due to its amino group at the meta position, which significantly influences its chemical reactivity and biological interactions compared to ortho and para analogs .

Methyl 3-aminobenzoate (CAS 4518-10-9), a derivative of benzoic acid, emerged as a compound of interest in the early 20th century during the expansion of aromatic amine chemistry. Its synthesis was first reported in the 1930s as part of efforts to explore ester derivatives of aminobenzoic acids for pharmaceutical applications. The compound’s structural simplicity—comprising a methyl ester group at the carboxyl position and an amino group at the meta position of the benzene ring—made it a model system for studying electronic effects in substitution reactions. Early research focused on its role as an intermediate in dyestuff production, but its utility expanded with the rise of peptide synthesis methodologies in the 1970s.

Significance in Organic Chemistry Research

Methyl 3-aminobenzoate serves as a critical building block in organic synthesis due to its dual functional groups. The amino group enables participation in nucleophilic substitution and diazotization reactions, while the ester moiety allows for hydrolysis or transesterification. This versatility is exemplified in its use for synthesizing:

  • Pharmaceutical precursors: Antipyretic and analgesic agents via coupling with acyl chlorides.
  • Peptide mimics: Solid-phase peptide synthesis (SPPS) applications, where it acts as a protecting group or spacer.
  • Coordination complexes: Ligand frameworks for transition metals in catalysis.

Recent studies highlight its role in green chemistry, such as iron-mediated reductions that minimize waste. For example, patent CN106831460A demonstrates a 90.1% yield in synthesizing derivatives using eco-friendly iron powder and phase-transfer catalysts.

Evolution of Scientific Understanding and Applications

The compound’s applications have diversified with advancements in analytical techniques. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) have clarified its tautomeric behavior and reactivity. Modern synthetic routes, such as the thionyl chloride-mediated esterification of 3-aminobenzoic acid, achieve >97% purity under mild conditions. Additionally, computational studies using density functional theory (DFT) have modeled its electronic structure, predicting regioselectivity in electrophilic aromatic substitution.

XLogP3

1.5

Melting Point

39.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4518-10-9

Wikipedia

Methyl 3-aminobenzoate

General Manufacturing Information

Benzoic acid, 3-amino-, methyl ester: ACTIVE

Dates

Modify: 2023-08-15
Mao et al. Organocatalyst-controlled site-selective arene C-H functionalization. Nature Chemistry, doi: 10.1038/s41557-021-00750-x, published online 9 August 2021

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